
2-(4-Benzylpiperazin-2-yl)acetonitrile
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Overview
Description
2-(4-Benzylpiperazin-2-yl)acetonitrile is an organic compound with the molecular formula C13H17N3 It is a derivative of piperazine, a heterocyclic amine, and contains a benzyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylpiperazin-2-yl)acetonitrile typically involves the reaction of 4-benzylpiperazine with acetonitrile under specific conditions. One common method is the nucleophilic substitution reaction where 4-benzylpiperazine reacts with a suitable nitrile source, such as acetonitrile, in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperazin-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or amides.
Reduction: Reduced derivatives like amines or alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
2-(4-Benzylpiperazin-2-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Benzylpiperazin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylpiperazin-1-yl)acetonitrile
- 2-(4-Phenylpiperazin-1-yl)acetonitrile
- 2-(4-Benzylpiperidin-4-yl)acetonitrile
Uniqueness
2-(4-Benzylpiperazin-2-yl)acetonitrile is unique due to the presence of the benzyl group attached to the piperazine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Biological Activity
2-(4-Benzylpiperazin-2-yl)acetonitrile is a compound that has garnered interest in various fields of pharmacology and medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
- IUPAC Name : this compound
- Molecular Formula : C13H16N2
- Molecular Weight : 216.28 g/mol
- CAS Number : [Not provided in search results]
Synthesis Methods
The synthesis of this compound typically involves the reaction of benzylpiperazine with acetonitrile under specific conditions. Various synthetic routes have been explored, focusing on optimizing yields and purity.
Anticonvulsant Activity
Research has demonstrated that derivatives of piperazine, including those similar to this compound, exhibit anticonvulsant properties. A study synthesized several piperazine derivatives and evaluated their efficacy in animal models. The findings indicated that certain compounds showed significant protection against seizures in both maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, suggesting potential therapeutic applications for epilepsy management .
Antiviral Properties
Recent investigations have highlighted the antiviral potential of piperazine derivatives against Zika virus (ZIKV). A study identified several analogs, including those related to this compound, which demonstrated a cytopathic effect (CPE) reduction in ZIKV-infected cell lines at micromolar concentrations. Notably, one compound exhibited significant inhibition of viral RNA replication and protein expression, indicating a promising avenue for developing antiviral agents .
Structure-Activity Relationship (SAR)
The SAR studies conducted on piperazine derivatives reveal that modifications to the benzyl group or the piperazine ring can significantly influence biological activity. For instance, substituting phenyl groups with other aromatic systems or altering the nitrogen positioning within the piperazine structure can enhance potency against specific targets such as enzymes or viruses .
Case Studies
-
Anticonvulsant Screening :
- Objective : Evaluate the anticonvulsant activity of synthesized piperazine derivatives.
- Methods : Compounds were tested in MES and PTZ models at varying doses.
- Results : Active compounds provided varying degrees of seizure protection compared to standard treatments like phenytoin, with lipophilicity being a key factor in their effectiveness .
-
Antiviral Efficacy Against ZIKV :
- Objective : Investigate the antiviral effects of novel piperazine derivatives.
- Methods : Vero E6 cells were infected with ZIKV and treated with synthesized compounds.
- Results : Certain analogs significantly reduced viral replication and exhibited dose-dependent antiviral effects, showcasing their potential as therapeutic candidates against Zika virus infection .
Comparative Analysis of Biological Activities
Compound | Anticonvulsant Activity | Antiviral Activity | Notes |
---|---|---|---|
This compound | Moderate | Significant | Potential for further optimization |
N-phenyl-2-(4-benzylpiperazin-1-yl)acetamide | High | Low | Established as a strong anticonvulsant |
4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile | Low | High | Effective against ZIKV |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2-(4-Benzylpiperazin-2-yl)acetonitrile, and how are intermediates characterized?
- Methodological Answer : A common approach involves coupling benzylpiperazine derivatives with acetonitrile precursors via nucleophilic substitution or reductive amination. Key steps include purification by column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane mixtures) and characterization using 1H-NMR, 13C-NMR, IR, and mass spectrometry. For example, 1H-NMR can confirm the presence of the benzyl group (δ 7.2–7.4 ppm) and the piperazine backbone (δ 2.5–3.5 ppm). IR peaks near 2250 cm−1 validate the nitrile group .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Based on safety data sheets (SDS) for structurally similar compounds:
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation.
- Store at -20°C under inert gas (e.g., argon) to minimize degradation.
- Dispose of waste via certified hazardous waste protocols. Refer to SDS from suppliers like Ambeed, Inc. for compound-specific hazards .
Q. How can researchers validate the purity of this compound using analytical techniques?
- Methodological Answer :
- HPLC : Use a C18 column with acetonitrile/water gradients (e.g., 40–80% acetonitrile) and UV detection at ~250 nm. Optimize pH (3–5) to enhance peak resolution .
- GC-MS : Confirm molecular ion peaks (e.g., m/z for molecular weight) and compare retention times with standards.
- Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can factorial experimental design optimize the synthesis of this compound?
- Methodological Answer : Apply a full factorial design to evaluate factors:
- Variables : Temperature (25–80°C), catalyst concentration (0.1–1 mol%), reaction time (12–48 h).
- Responses : Yield, purity, reaction efficiency.
- Statistical Analysis : Use ANOVA to identify significant factors. For example, a 23 design (8 experiments) can reveal interactions between temperature and catalyst loading. Central composite designs further refine optimal conditions .
Q. How are spectral data contradictions (e.g., unexpected NMR splitting) resolved for derivatives of this compound?
- Methodological Answer :
- Variable Temperature NMR : Resolve dynamic effects (e.g., hindered rotation of the benzyl group) by acquiring spectra at 25°C and 60°C.
- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating 1H-1H and 1H-13C couplings.
- Computational Predictions : Compare experimental 1H-NMR shifts with DFT-calculated values (e.g., using Gaussian 09) to identify conformational discrepancies .
Q. What role do computational docking studies play in enhancing the bioactivity of this compound derivatives?
- Methodological Answer :
- Target Selection : Dock derivatives into acetylcholinesterase (AChE) active sites (PDB ID 4EY7) using ArgusLab 4.0.
- Scoring Metrics : Evaluate binding energies (< -8 kcal/mol) and hydrogen-bond interactions (e.g., with Ser203, His447 residues).
- SAR Analysis : Modify substituents (e.g., electron-withdrawing groups on the benzyl ring) to improve affinity. Validate predictions via in vitro AChE inhibition assays .
Q. How can substituent effects on the benzyl group influence the reactivity and pharmacological activity of this compound?
- Methodological Answer :
- Electron-Donating Groups (EDGs) : Para-methoxy substituents increase electron density, potentially enhancing nucleophilic reactivity in synthesis.
- Electron-Withdrawing Groups (EWGs) : Nitro or chloro groups at the meta position may improve metabolic stability and AChE inhibition by altering π-π stacking interactions.
- Experimental Validation : Synthesize derivatives (e.g., 4-nitro, 3-chloro) and compare reaction yields (HPLC) and IC50 values (Ellman assay) .
Q. Method Validation and Data Integrity
Q. What parameters are critical for validating an HPLC method to quantify this compound in complex matrices?
- Methodological Answer :
- Selectivity : Resolve peaks from co-eluting impurities (e.g., unreacted benzylpiperazine) using a Zorbax Eclipse Plus C18 column.
- Linearity : Ensure R2 > 0.998 over 0.1–100 µg/mL.
- Accuracy/Precision : Achieve recovery rates of 98–102% and RSD < 2% in intra-day/inter-day tests.
- LOD/LOQ : Determine via signal-to-noise ratios (3:1 and 10:1, respectively) .
Properties
Molecular Formula |
C13H17N3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-2-yl)acetonitrile |
InChI |
InChI=1S/C13H17N3/c14-7-6-13-11-16(9-8-15-13)10-12-4-2-1-3-5-12/h1-5,13,15H,6,8-11H2 |
InChI Key |
PCQVUQWSWFRWSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(N1)CC#N)CC2=CC=CC=C2 |
Origin of Product |
United States |
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